REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([NH2:8])[CH2:3]1.[C:9]1([S:15](Cl)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+]>C(Cl)Cl>[NH2:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([NH:8][S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])[CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
NC1CC(CCC1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.64 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred an additional 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Toluene was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture re-concentrated
|
Type
|
CUSTOM
|
Details
|
to remove any remaining diamine
|
Type
|
CUSTOM
|
Details
|
to give 0.77 g of a semi solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC1CC(CCC1)NS(=O)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |